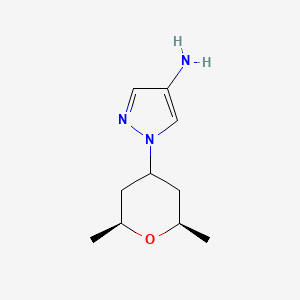![molecular formula C21H21NO4S B13323993 3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13323993.png)
3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound’s unique structure makes it valuable in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the Fmoc group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Introduction of Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, high yield, and minimal environmental impact. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
化学反応の分析
Types of Reactions
3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the Fmoc group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino acid can participate in further reactions to form the desired peptide or protein.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Cys(Trt)-OH: An Fmoc-protected cysteine derivative.
Uniqueness
3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural features and biological activities.
特性
分子式 |
C21H21NO4S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24) |
InChIキー |
AHWBFHCBDIMJQV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


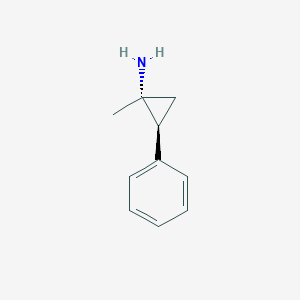
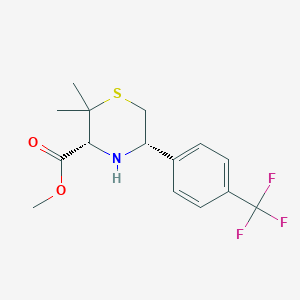
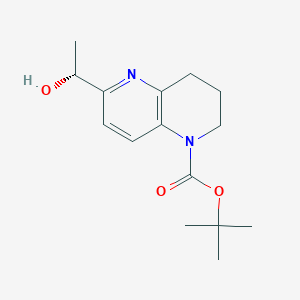
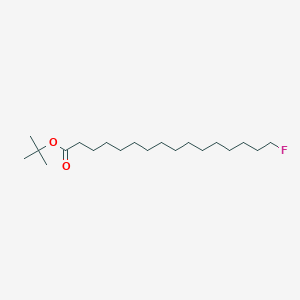
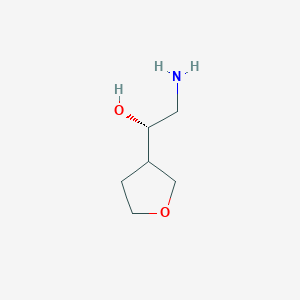
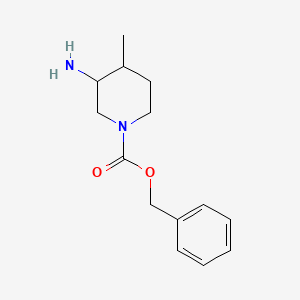
![tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13323940.png)

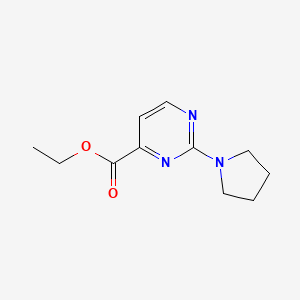
![2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol](/img/structure/B13323959.png)
![tert-Butyl (S)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13323961.png)
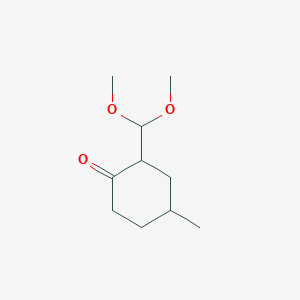
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13323977.png)
